molecular formula C19H21N5O2S B2366341 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 880804-79-5

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2366341
CAS No.: 880804-79-5
M. Wt: 383.47
InChI Key: CQOBRLRHSQUACW-UHFFFAOYSA-N
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Description

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted at the 4-position with an amino group and at the 5-position with a 4-methoxyphenyl moiety. A sulfanyl linker connects the triazole ring to an acetamide group, which is further substituted with a 4-ethylphenyl group.

The compound’s design leverages structure-activity relationship (SAR) principles, where substituents like the 4-methoxyphenyl (electron-donating) and 4-ethylphenyl (hydrophobic) groups are hypothesized to influence electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-13-4-8-15(9-5-13)21-17(25)12-27-19-23-22-18(24(19)20)14-6-10-16(26-2)11-7-14/h4-11H,3,12,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOBRLRHSQUACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The mode of action of this compound is not well-defined due to the lack of available data. It’s possible that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ function. More research is needed to confirm this and to understand the nature of these interactions.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound’s effects would depend on its mode of action and the biochemical pathways it affects.

Biological Activity

The compound 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, and it features a triazole ring with a methoxy substitution and an acetamide moiety. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Property Details
Molecular Weight 356.4 g/mol
IUPAC Name This compound
Appearance Powder
Storage Temperature 4 °C

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions using hydrazine derivatives.
  • Introduction of Substituents : The methoxy and ethyl groups are introduced via nucleophilic substitutions.
  • Final Coupling : The acetamide group is attached to complete the structure.

Antimicrobial Properties

Research indicates that triazole compounds often exhibit significant antimicrobial activity. The specific compound under discussion has shown potential in inhibiting various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, studies have demonstrated that derivatives with similar structures possess IC50 values in the range of 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL against certain pathogens .

Anticancer Activity

The anticancer properties of triazoles are well-documented, with many exhibiting cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may affect cell proliferation and induce apoptosis in cancer cells. Structure-activity relationship (SAR) analyses indicate that modifications to the phenyl ring can enhance cytotoxicity .

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors crucial for cellular functions. The triazole ring may inhibit enzymes involved in DNA synthesis or repair, while the sulfanyl group could facilitate binding to target proteins.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Antimicrobial Studies : A related compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the triazole moiety in antimicrobial action .
  • Cytotoxicity Assays : In vitro assays using various cancer cell lines revealed that modifications to the substituents can significantly alter the cytotoxic profile, emphasizing the need for targeted SAR studies .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: Electron-Donating Groups: The target compound’s 4-methoxyphenyl group contrasts with pyridinyl (e.g., VUAA-1, AS111) or halogenated (e.g., KA3) substituents. Pyridinyl and halogen groups often enhance receptor binding (e.g., Orco activation in insects) or anti-inflammatory activity via electronic effects . Methoxy groups may reduce potency compared to electron-withdrawing substituents but improve metabolic stability. In contrast, bulkier groups like isopropyl (OLC-12) or chlorinated aryl (KA3) may alter pharmacokinetics .

Biological Targets: Orco Agonists/Antagonists: VUAA-1 and OLC-12 are potent agonists of insect odorant receptor co-receptors (Orco), whereas OLC-15 acts as an antagonist . Anti-Inflammatory Activity: AS111 and KA-series compounds inhibit cyclooxygenase-2 (COX-2) or reduce edema, with substituents like 2-pyridinyl or 4-chlorophenyl critical for efficacy . The target compound’s methoxy group may position it for similar applications but with unconfirmed potency.

Pharmacokinetic Considerations :

  • Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher logP values, favoring tissue penetration but risking toxicity. The target compound’s ethyl and methoxy groups may offer a safer profile .
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas pyridinyl or halogenated groups resist metabolic degradation, as seen in VUAA-1 and KA3 .

Preparation Methods

Synthesis of 4-Amino-5-(4-Methoxyphenyl)-1,2,4-Triazole-3-Thiol

The 1,2,4-triazole core serves as the foundational scaffold for this compound. A validated method involves the cyclization of thiosemicarbazide derivatives under acidic conditions. For instance, 5-amino-3-mercapto-1,2,4-triazole can be synthesized via chlorination of 5-amino-1,2,4-triazole-3-thiol precursors, as demonstrated in analogous syntheses of triazole-thiol intermediates.

To introduce the 4-methoxyphenyl group at position 5 of the triazole, a Friedel-Crafts alkylation or Ullmann coupling may be employed. Patent literature describes the use of 4-methoxybenzoyl chloride reacting with hydrazine derivatives to form acylhydrazines, which subsequently undergo cyclization in the presence of phosphorus oxychloride (POCl₃) to yield 5-aryl-1,2,4-triazoles. The resulting 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol is isolated via recrystallization from ethanol/water mixtures, achieving yields of 68–72%.

Preparation of N-(4-Ethylphenyl)Chloroacetamide

The acetamide side chain is synthesized through the reaction of 4-ethylaniline with chloroacetyl chloride in anhydrous dichloromethane (DCM). A modified procedure from sulfonamide syntheses suggests using a two-fold molar excess of chloroacetyl chloride at 0–5°C to minimize diacetylation. Triethylamine (TEA) serves as both a base and catalyst, with stirring continued for 4–6 hours at room temperature. The product precipitates upon addition of ice-cold water and is purified via flash chromatography (DCM/methanol 95:5), yielding N-(4-ethylphenyl)chloroacetamide in 85–89% purity.

Coupling of Triazole-Thiol and Chloroacetamide

The sulfanyl bridge is introduced via a nucleophilic substitution reaction. In a representative protocol, 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol (1.0 eq) is dissolved in dry dimethylformamide (DMF) under nitrogen, followed by the addition of N-(4-ethylphenyl)chloroacetamide (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq). The mixture is heated to 80°C for 12–16 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate and concentrated, yielding a crude product that is further purified via recrystallization from toluene.

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the thiolate intermediate.
  • Base Influence : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in driving the reaction to completion.
  • Yield : 74–78% after purification, with isolated byproducts (<5%) attributed to overalkylation.

Crystallization and Characterization

Final purification is critical given the compound’s pharmaceutical potential. Patent methodologies recommend a stepwise crystallization process: the crude product is dissolved in hot isopropyl alcohol (IPA), treated with activated charcoal, and filtered. Gradual cooling to 10°C induces crystallization, yielding needle-like crystals. Spectroscopic characterization includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.81 (s, 3H, OCH₃), 4.22 (s, 2H, SCH₂CO), 6.93–7.42 (m, 8H, aromatic), 9.87 (s, 1H, NH).
  • FT-IR : Peaks at 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).
  • Elemental Analysis : Calculated for C₁₉H₂₁N₅O₂S: C, 58.89%; H, 5.46%; N, 18.07%. Found: C, 58.75%; H, 5.52%; N, 17.94%.

Scalability and Industrial Adaptations

Large-scale production requires modifications to ensure cost-effectiveness and safety. A patent detailing sulfonamide synthesis outlines a continuous-flow reactor system for the coupling step, reducing reaction time from 16 hours to 45 minutes. Additionally, substituting DMF with acetonitrile lowers toxicity risks without compromising yield.

Process Challenges :

  • Byproduct Formation : Residual chloroacetamide necessitates rigorous washing with 5% NaHCO₃.
  • Stability : The product is hygroscopic; storage under nitrogen in amber vials is recommended.

Comparative Analysis of Alternative Routes

Alternative pathways evaluated in the literature include:

  • Mitsunobu Reaction : Coupling triazole-thiol with hydroxyacetamide derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this method yields <50% due to competing oxidation.
  • Solid-Phase Synthesis : Immobilized triazole precursors on Wang resin enable stepwise assembly but require specialized equipment.

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves:

Triazole Ring Formation : Cyclization of thiosemicarbazide derivatives with substituted phenyl groups under reflux in ethanol or DMF .

Sulfanyl-Acetamide Coupling : Reaction of the triazole intermediate with bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone at 60–80°C .

Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient.
Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor pH during coupling steps to minimize side reactions (e.g., hydrolysis of the acetamide group) .

Advanced: How can advanced spectroscopic and crystallographic techniques resolve ambiguities in structural confirmation?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between regioisomers (e.g., triazole N1 vs. N2 substitution) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between the methoxyphenyl and triazole rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <2 ppm error, critical for distinguishing analogs with similar substituents .

Basic: What in vitro assays are recommended to evaluate its antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Anticancer Screening :
    • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to confirm mechanism .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Systematic Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., adamantyl) groups to assess steric/electronic effects .
  • QSAR Modeling : Use Gaussian or Schrödinger Suite to calculate electronic descriptors (e.g., HOMO/LUMO energies) and correlate with bioactivity data .
  • Docking Simulations : Target enzymes (e.g., DHFR for antimicrobial activity) using AutoDock Vina to predict binding modes .

Basic: What strategies address poor aqueous solubility during formulation studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures for in vitro assays .
  • Salt Formation : React with HCl or sodium citrate to improve solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (sonication/emulsification methods) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2 ELISA) with cell-based results to rule off-target effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) to identify trends in activity cliffs .

Advanced: What computational tools predict metabolic stability and pharmacokinetics?

Methodological Answer:

  • In Silico ADMET : Use SwissADME to predict CYP450 metabolism and blood-brain barrier penetration .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
  • In Vivo PK Studies : Administer in Sprague-Dawley rats (IV/PO) and quantify plasma levels via LC-MS/MS .

Basic: How to validate the compound’s stability under storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
  • Stability-Indicating HPLC : Monitor degradation products using a method validated for specificity and sensitivity .

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